(2-pyridyldithio)-PEG4 acid
Overview
Description
“(2-pyridyldithio)-PEG4 acid” is a chemical compound used in bioconjugation reactions and organic synthesis . It is a derivative of polyethylene glycol (PEG), a biocompatible polymer that is widely used . This compound is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
“this compound” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The linker plays a crucial role in the ADC as it connects the antibody to the cytotoxin .Chemical Reactions Analysis
“this compound” is involved in the formation of antibody-drug conjugates (ADCs). It acts as a linker that connects the antibody to the cytotoxin . The exact chemical reactions involving this compound are not specified in the search results.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 391.5 g/mol . It appears as a viscous liquid that is colorless to light yellow . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Functionalization
- (Ishii et al., 2005) detailed a method for synthesizing a well-defined poly(ethylene glycol) (PEG) with a 2-pyridyldithio end group and a carboxyl group. This compound was prepared by chemically modifying α-allyl-ω-carboxyl PEG.
- (Akiyama et al., 2004) discussed the synthesis of a new heterotelechelic PEG, containing benzaldehyde and 2-pyridyldithio endgroups, showing potential for conjugating various ligands.
Biomedical and Pharmaceutical Applications
- (Berthold et al., 2010) explored the use of a similar compound, N-succinimidyl-3-(2-pyridyldithio)propionate, for modifying polyethylenimine for improved cellular delivery and antisense activity of peptide nucleic acid.
- (Pu et al., 2010) reported on a molecular brush-based cellular probe, where a red-fluorescent conjugated polyelectrolyte grafted with dense PEG chains was modified for targeted fluorescence cell imaging.
Chemical and Environmental Applications
- (Raghu et al., 2013) utilized polyethylene glycol as a reaction medium for synthesizing pyridylmethyl-3-hydroxy-2-oxindole derivatives, highlighting PEG's versatility in catalyzing chemical reactions.
- (Smith et al., 2005) described using poly(ethyleneglycol) as a benign reaction medium in synthesizing 4′-pyridyl terpyridines, showcasing an eco-friendly approach in chemical synthesis.
Nanotechnology and Material Science
- (Massoumi et al., 2019) demonstrated the development of nanofibrous scaffolds for tissue engineering, incorporating poly(ethylene glycol)-modified polypyrrole and poly(ε-caprolactone).
- (Jo et al., 2000) synthesized PEG-tethered poly(propylene fumarate) and modified it with GRGD peptide, contributing to advanced material development in biomedical applications.
Mechanism of Action
Target of Action
The primary targets of (2-pyridyldithio)-PEG4 acid are proteins and DNA molecules, specifically the amino groups of cysteines and lysines of membrane proteins , and the thiol groups of biomolecules . These targets play crucial roles in various biological processes, including cellular signaling and DNA-protein interactions .
Mode of Action
This compound, also known as SPDP, is a heterobifunctional crosslinker with amine and sulfhydryl reactivity . It forms amine-to-amine or amine-to-sulfhydryl crosslinks among molecules, producing disulfide-containing linkages . The amine-reactive portion of SPDP is the N-hydroxysuccinimide (NHS) ester, which reacts most commonly in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The sulfhydryl-reactive portion of SPDP is the 2-pyridyldithio group, which reacts optimally with sulfhydryls between pH 7 and 8 . The reaction results in displacement of a pyridine-2-thione group .
Biochemical Pathways
The compound affects the DNA mismatch repair (MMR) pathway in Escherichia coli . It enables the crosslinking of MutS, a sensor protein of the MMR pathway, via the protein’s cysteine . This crosslinking is achieved through DNA that harbors a 2′-deoxy-2′-[3-(2-pyridyldithio)propionamide] group as part of a nucleoside at a given position .
Pharmacokinetics
Sulfo-NHS-ester reagents, like Sulfo-LC-SPDP, are water-soluble and can be added directly to aqueous reaction mixtures .
Result of Action
The compound’s action results in the formation of crosslinks between proteins and DNA, which can be cleaved later with reducing agents such as dithiothreitol (DTT) . This crosslinking can affect the performance of DNA-binding proteins . For instance, the MutS-DNA conjugate obtained by thiol-disulfide exchange with this compound remains functionally active, as the protein is able to change its conformation and DNA conformation .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of primary amines, thiols, or disulfide reducing reagents . The rate of reaction and degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 . Reaction buffers must be free of thiols and disulfide reducing agents until quenching or reduction of the 2-pyridyl disulfide is desired .
Biochemical Analysis
Biochemical Properties
The (2-pyridyldithio)-PEG4 acid is known to interact with various biomolecules. For instance, it has been reported to crosslink with the MutS protein, a sensor protein of DNA mismatch repair (MMR) in Escherichia coli, via the protein’s cysteine . This interaction was realized via DNA that harboured a 2′-deoxy-2′-[3-(2-pyridyldithio)propionamide] group as part of a nucleoside at a given position .
Cellular Effects
It is known that the compound can influence cell function by affecting the performance of DNA-binding proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it forms a conjugate with the MutS protein via thiol-disulfide exchange .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the crosslinking of proteins with DNA, which may have long-term effects on cellular function .
Metabolic Pathways
Given its role in protein-DNA crosslinking, it is likely that it interacts with various enzymes and cofactors .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQJVOLXIGESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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